molecular formula C9H10N4O B15070461 3-(Hydrazinylmethyl)quinoxalin-2(1H)-one CAS No. 349549-02-6

3-(Hydrazinylmethyl)quinoxalin-2(1H)-one

Cat. No.: B15070461
CAS No.: 349549-02-6
M. Wt: 190.20 g/mol
InChI Key: IJABVZSMYGEXBF-UHFFFAOYSA-N
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Description

3-(Hydrazinylmethyl)quinoxalin-2(1H)-one is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a hydrazinylmethyl group at the 3-position and a keto group at the 2-position of the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydrazinylmethyl)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one at the 3-position. One common method is the direct alkylation of quinoxalin-2(1H)-one using hydrazine derivatives. This reaction can be carried out under metal-free conditions, often using base-promoted reactions with phosphonium ylides as alkylating agents .

Industrial Production Methods

Transition metal-free methodologies are preferred due to their environmentally benign nature and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(Hydrazinylmethyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the hydrazinylmethyl group, leading to the formation of hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where the hydrazinylmethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines and thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups at the 3-position, enhancing their chemical and biological properties .

Scientific Research Applications

3-(Hydrazinylmethyl)quinoxalin-2(1H)-one has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-(Hydrazinylmethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydrazinylmethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

    Quinoxalin-2(1H)-one: The parent compound without the hydrazinylmethyl group.

    3-Alkylquinoxalin-2(1H)-ones: Compounds with alkyl groups at the 3-position.

    3-Acylquinoxalin-2(1H)-ones: Compounds with acyl groups at the 3-position.

Uniqueness

3-(Hydrazinylmethyl)quinoxalin-2(1H)-one is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable scaffold for drug design and materials science .

Properties

CAS No.

349549-02-6

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

3-(hydrazinylmethyl)-1H-quinoxalin-2-one

InChI

InChI=1S/C9H10N4O/c10-11-5-8-9(14)13-7-4-2-1-3-6(7)12-8/h1-4,11H,5,10H2,(H,13,14)

InChI Key

IJABVZSMYGEXBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CNN

Origin of Product

United States

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